2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide” is a complex organic molecule. It has been studied for its luminescent properties . The compound has been characterized using NMR (1H and 13C), high-resolution mass spectrometry, and elemental analysis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, aromatic imidazole units have been linked to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) through Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques, including NMR and high-resolution mass spectrometry .Chemical Reactions Analysis
The compound has been used as a luminescent material . Due to the characteristic of excited-state intramolecular proton transfer (ESIPT), the compound exhibits green emission in solution and solid films .Physical And Chemical Properties Analysis
The compound has been characterized by good thermal stability and electrochemical stability . The maximum emission of the compound when doped at a concentration of 10 wt% was 3940 cd/m2, the maximum current efficiency was 8.26 cd/A, and the maximum external quantum efficiency (EQE) was 3.34% .Scientific Research Applications
- Benzothiazole derivatives have been investigated for their antitumor properties . This compound’s unique structure may contribute to its potential as an anticancer agent.
- Benzothiazoles have shown neuroprotective activity . Investigating this compound’s impact on neuronal health, synaptic plasticity, and neurodegenerative diseases could be valuable.
- Benzothiazoles exhibit antimicrobial properties . Researchers could explore its efficacy against bacteria, fungi, and viruses.
- Benzothiazoles have been studied for their radioprotective effects . Researchers could investigate whether this compound offers protection against radiation-induced damage.
- Benzothiazoles have been explored as potential anticonvulsants . Investigating this compound’s effects on seizure models and its safety profile could be informative.
Anticancer Potential
Neuroprotective Effects
Antimicrobial Activity
Radioprotective Effects
Anticonvulsant Activity
Photovoltaic Applications
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The presence of the dimethoxyphenyl and thiadiazol groups could potentially influence its bioavailability .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYMSOZFSYIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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